

2,3-Dichloropyridin-4-ol CAS number and identification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

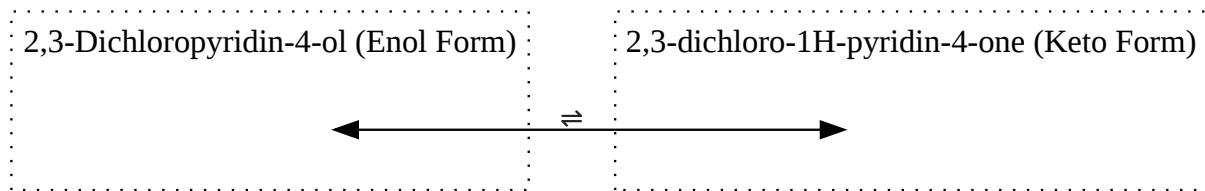
Compound Name: 2,3-Dichloropyridin-4-ol

Cat. No.: B1375030

[Get Quote](#)

An In-Depth Technical Guide to **2,3-Dichloropyridin-4-ol** (CAS: 1174047-06-3): Identification, Characterization, and Application

Abstract


This technical guide provides a comprehensive overview of **2,3-Dichloropyridin-4-ol** (CAS: 1174047-06-3), a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the core identification, physicochemical properties, and critical tautomeric nature of the molecule. It presents detailed, field-proven protocols for analytical and spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic purity assessment. Furthermore, this guide explores plausible synthetic pathways and discusses the compound's potential applications as a versatile scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors. Safety, handling, and storage protocols derived from authoritative data on structurally analogous compounds are also provided to ensure safe laboratory practice.

Part 1: Core Identification & Physicochemical Properties

2,3-Dichloropyridin-4-ol is a substituted pyridine derivative. Its unique arrangement of two chlorine atoms and a hydroxyl group on the pyridine ring makes it a valuable and reactive intermediate for further chemical elaboration.

Tautomerism: A Critical Structural Feature

A crucial aspect of this compound's chemistry is its existence as a tautomeric mixture of **2,3-Dichloropyridin-4-ol** and its keto form, **2,3-dichloro-1H-pyridin-4-one**. In solution and in the solid state, the equilibrium typically favors the pyridin-4-one form due to the stability of the amide-like functionality.^[1] This is a critical consideration for spectral interpretation and reaction planning, as both forms may be present and exhibit different reactivity.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Data

The following table summarizes the key identification and physical properties of the compound.

Property	Value	Source(s)
CAS Number	1174047-06-3	--INVALID-LINK--
IUPAC Name	2,3-dichloro-1H-pyridin-4-one	--INVALID-LINK--
Synonyms	2,3-Dichloropyridin-4-ol	--INVALID-LINK--
Molecular Formula	C ₅ H ₃ Cl ₂ NO	--INVALID-LINK--
Molecular Weight	163.99 g/mol	--INVALID-LINK--
PubChem CID	58535084	--INVALID-LINK--
Appearance	Solid (predicted)	-
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF	-

Part 2: Analytical & Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of **2,3-Dichloropyridin-4-ol**. The following protocols are standard methodologies for this purpose.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical, as it can influence the position of the labile N-H/O-H proton signal.

Expected ¹H NMR Spectral Features: The structure has two aromatic protons and one labile proton (N-H or O-H depending on the dominant tautomer).

- Aromatic Region (δ 7.0-8.5 ppm): Two signals, likely appearing as doublets or multiplets, corresponding to the protons at the C5 and C6 positions of the pyridine ring.
- Labile Proton (δ 5.0-12.0 ppm): A potentially broad singlet corresponding to the N-H (pyridinone) or O-H (pyridinol) proton. Its chemical shift will be highly dependent on solvent

and concentration. This peak will exchange upon adding a drop of D₂O.[\[2\]](#)

Expected ¹³C NMR Spectral Features: The molecule has five distinct carbon atoms.

- Carbonyl Carbon (δ ~170 ppm): A signal in this region would strongly support the presence of the pyridin-4-one tautomer.
- Aromatic Carbons (δ 110-160 ppm): Four signals corresponding to the remaining ring carbons. The carbons bonded to chlorine (C2, C3) will be significantly influenced.

Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments like DEPT-135 to aid in assigning carbon signals.
- Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the ¹H signals and assign chemical shifts (δ) in ppm relative to the residual solvent peak or an internal standard (TMS). Correlate ¹H and ¹³C signals using 2D NMR experiments (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition through fragmentation patterns. The most critical diagnostic feature for this compound is the isotopic signature of two chlorine atoms.

Expected Mass Spectral Features:

- Molecular Ion (M⁺): A cluster of peaks for the molecular ion will be observed due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
 - M⁺ peak (¹²C₅¹H₃³⁵Cl₂¹⁴N¹⁶O>): m/z ≈ 163

- (M+2)⁺ peak (containing one ³⁷Cl): m/z ≈ 165
- (M+4)⁺ peak (containing two ³⁷Cl): m/z ≈ 167
- Isotopic Ratio: The relative intensities of the M⁺, (M+2)⁺, and (M+4)⁺ peaks should be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.^[3]
- Fragmentation: Common fragmentation pathways for pyridones include the loss of CO (28 Da) and HCN (27 Da).^{[3][4][5]}

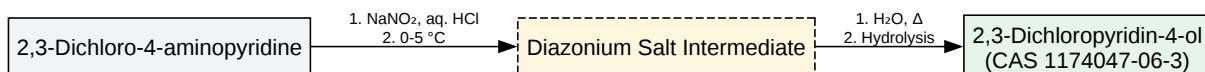
Protocol for GC-MS Analysis:

- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector: 250 °C, split mode.
 - Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
- MS Conditions:
 - Ionization: EI at 70 eV.
 - Scan Range: 40-400 m/z.
- Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₅H₃Cl₂NO species.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will provide key evidence for the dominant tautomeric form.

Expected IR Absorption Bands:


- N-H/O-H Stretch ($3200\text{-}3500\text{ cm}^{-1}$): A broad band in this region indicates the presence of N-H (from the pyridone) or O-H (from the pyridinol) groups.[2]
- C=O Stretch ($1640\text{-}1690\text{ cm}^{-1}$): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group in the pyridin-4-one tautomer.[6]
- C=C and C=N Ring Vibrations ($1400\text{-}1620\text{ cm}^{-1}$): Multiple sharp bands characteristic of the pyridine aromatic system.[7]
- C-Cl Stretch ($700\text{-}850\text{ cm}^{-1}$): Absorptions in the fingerprint region corresponding to the carbon-chlorine bonds.

Protocol for ATR-IR Analysis:

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Background Correction: Perform a background scan of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
- Analysis: Identify the major absorption bands and correlate them to the expected functional groups. The presence or absence of a strong C=O stretch is the most telling feature for determining the dominant tautomer.

Part 3: Plausible Synthetic Pathway

While specific vendor-proprietary synthesis methods for **2,3-Dichloropyridin-4-ol** are not publicly detailed, a chemically sound route can be proposed based on established transformations of pyridine derivatives. A plausible approach involves the diazotization of a corresponding aminopyridine precursor followed by hydrolysis.

[Click to download full resolution via product page](#)

Caption: Plausible Sandmeyer-type synthesis of **2,3-Dichloropyridin-4-ol**.

Proposed Protocol (Hypothetical): Causality: This proposed method is based on the Sandmeyer reaction, a robust and widely used method for converting aromatic amines into other functional groups via a diazonium salt intermediate.[8] The hydrolysis of the diazonium salt is a standard procedure for introducing a hydroxyl group onto an aromatic ring.

- Precursor Preparation: The starting material, 2,3-dichloro-4-aminopyridine, would first need to be synthesized or procured.
- Diazotization:
 - Suspend 2,3-dichloro-4-aminopyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl or H₂SO₄).
 - Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
 - Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt intermediate.
- Hydrolysis:
 - After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

- Slowly warm the reaction mixture to room temperature, then heat gently (e.g., 50-70 °C). Vigorous nitrogen evolution will be observed as the diazonium group is displaced.
- Continue heating until gas evolution ceases, indicating the completion of the reaction.
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Neutralize the solution carefully with a base (e.g., NaHCO₃).
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the resulting crude solid by recrystallization or column chromatography on silica gel to yield the final product.

Part 4: Applications in Medicinal Chemistry & Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.^[9] Halogenated pyridines, in particular, are exceptionally versatile building blocks due to their tunable reactivity in cross-coupling reactions.

Role as a Chemical Scaffold: **2,3-Dichloropyridin-4-ol** serves as a trifunctional intermediate. The two chlorine atoms and the hydroxyl/oxo group can be selectively modified to generate diverse molecular libraries for screening.

- Kinase Inhibitors: The substituted pyridine core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, which are critical targets in oncology.^[10] The functional groups on **2,3-Dichloropyridin-4-ol** can be elaborated to optimize binding interactions within these sites, potentially leading to potent and selective inhibitors of pathways like PI3K/Akt/mTOR or VEGFR.^[10]

- Cross-Coupling Reactions: The chlorine atoms can be selectively displaced or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, building molecular complexity.[11][12] The hydroxyl group can be alkylated or used as a handle for further derivatization.

Part 5: Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for CAS 1174047-06-3 was found in the public domain. The information below is extrapolated from the known hazards of the structurally similar compound 2,3-Dichloropyridine (CAS 2402-77-9) and should be used as a preliminary guide only.[13][14][15] Always consult the compound-specific SDS provided by your supplier before handling.

Hazard Class	Classification	GHS Pictogram
Acute Toxicity, Oral	Category 4 - Harmful if swallowed.	GHS07
Skin Corrosion/Irritation	Category 2 - Causes skin irritation.	GHS07
Eye Damage/Irritation	Category 2A - Causes serious eye irritation.	GHS07
STOT - Single Exposure	Category 3 - May cause respiratory irritation.	GHS07

Precautionary Measures & Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [13]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
- Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat. Wash hands thoroughly after handling.[13][15]

- Respiratory Protection: If handling fine powders outside of a fume hood, use a NIOSH-approved particulate respirator.

First Aid

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]
- In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[14][15]
- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Storage & Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. 2(1H)-Pyridinone [webbook.nist.gov]

- 5. 2(1H)-Pyridinone, 3-hydroxy- [webbook.nist.gov]
- 6. Pyridone, 2(1h)-, 4-chloro-3-nitro- [webbook.nist.gov]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2,3-Dichloropyridin-4-ol CAS number and identification]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1375030#2-3-dichloropyridin-4-ol-cas-number-and-identification\]](https://www.benchchem.com/product/b1375030#2-3-dichloropyridin-4-ol-cas-number-and-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com